Azido-PEG6-amine (CAS 957486-82-7) is a premium heterobifunctional crosslinker featuring a primary amine and an azide group separated by a highly hydrophilic 6-unit polyethylene glycol (PEG) spacer. This structural configuration enables orthogonal bioconjugation, allowing the amine to react with NHS esters or carboxylic acids via EDC coupling, while the azide participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . From a procurement perspective, the PEG6 spacer is highly valued because it provides a precise ~2.1 nm spatial separation, which optimally balances aqueous solubility, flexibility, and steric relief without introducing the excessive hydrodynamic radius associated with longer PEG chains [1]. This makes it a foundational building block for synthesizing antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles where precise spatial geometry and high aqueous solubility are critical for downstream processability and clinical viability .
Substituting Azido-PEG6-amine with shorter (PEG2–PEG4), longer (PEG8–PEG12), or hydrophobic alkyl linkers fundamentally alters the thermodynamic and pharmacokinetic profile of the final conjugate. Alkyl-based azido-amines lack the hydration shell of PEG, leading to severe solubility bottlenecks (<2 mg/mL) and high aggregation rates (>30% in serum) during ADC formulation . Conversely, while shorter PEG4 linkers offer rigidity, they often fail to span the required inter-pocket distances (typically >3 nm in ternary complexes), leading to steric clashes and failed ubiquitination in PROTACs . Longer alternatives like PEG8 or PEG12 introduce excessive entropic penalties, increasing the risk of premature complex dissociation and complicating analytical characterization due to a larger hydrodynamic radius. Therefore, PEG6 is strictly required when a balance of >20 mg/mL solubility, ~2.1 nm spatial reach, and minimal entropic cost is necessary for successful scale-up.
In the design of PROTACs and bispecific degraders, the linker must span the distance between the E3 ligase and the target protein without inducing torsional strain. PEG6 provides an optimal contour length of approximately 2.1 nm, which accommodates the >3 nm gap often required in ternary complexes when combined with the warhead geometries [1]. Compared to PEG4, which acts as a rigid spacer that can restrict rotational freedom and cause steric clashes in recessed pockets, PEG6 acts as an entropic spring that absorbs small domain motions . Unlike PEG8, which can introduce too much flexibility and lead to a hook effect at high doses, PEG6 maintains the necessary cooperative complex stability, making it the empirical standard for early-stage structure-activity relationship (SAR) optimization .
| Evidence Dimension | Linker contour length and complex flexibility |
| Target Compound Data | PEG6: ~2.1 nm length, optimal entropic spring for stable ternary complexes |
| Comparator Or Baseline | PEG4 (too rigid/short) and PEG8 (excessive flexibility/entropic penalty) |
| Quantified Difference | PEG6 provides the exact spatial compromise to prevent premature dissociation while avoiding the high-dose hook effect of PEG8. |
| Conditions | PROTAC ternary complex optimization (E3 ligase-target protein binding) |
Procuring the PEG6 length minimizes the need for extensive linker re-optimization during early SAR efforts, saving months of synthetic chemistry time.
The incorporation of a PEG6 spacer dramatically improves the developability of conjugates containing highly hydrophobic payloads compared to traditional alkyl linkers. Class-level studies on ADC formulations demonstrate that replacing a non-PEG (alkyl) linker with a PEGylated equivalent increases maximum aqueous solubility from a baseline of 2 mg/mL to over 20 mg/mL. Furthermore, the hydration shell provided by the repeating ether oxygens in the PEG chain reduces conjugate aggregation in human serum (at 37°C) from over 30% (with non-PEG linkers) to less than 5% over 7 days . Azido-PEG6-amine specifically delivers this high hydrophilicity without the pharmacokinetic complications associated with longer PEG chains, ensuring a stable, clinical-grade formulation.
| Evidence Dimension | Maximum solubility and serum aggregation (7 days) |
| Target Compound Data | PEG-based linker: >20 mg/mL solubility, <5% aggregation |
| Comparator Or Baseline | Non-PEG (alkyl) linker: 2 mg/mL solubility, >30% aggregation |
| Quantified Difference | 10-fold increase in solubility and 6-fold reduction in aggregation. |
| Conditions | ADC formulation and human serum stability at 37°C |
Selecting a PEG6 linker over an alkyl analog directly rescues highly hydrophobic payloads from formulation failure and prevents costly clinical aggregation.
When conjugating bulky molecules such as fluorophores or photosensitizers to peptides or resins, the size and nature of the spacer dictate the coupling efficiency. The 21-atom PEG6 spacer effectively minimizes steric hindrance between the bulky cargo and the substrate[1]. In comparative solid-phase coupling reactions, incorporating a sufficient spacer like PEG6 allows for complete attachment of bulky groups in 60 minutes, whereas shorter spacers require significantly longer reaction times (e.g., 90 minutes) or result in incomplete coupling due to steric clashes [1]. The amine group of Azido-PEG6-amine allows rapid amide coupling, while the extended PEG6 chain ensures the terminal azide remains highly accessible for subsequent click chemistry .
| Evidence Dimension | Coupling reaction time and steric accessibility |
| Target Compound Data | PEG6 spacer: Complete coupling in 60 min, high terminal accessibility |
| Comparator Or Baseline | Shorter spacers (e.g., direct attachment): 90+ min or incomplete coupling |
| Quantified Difference | 33% reduction in coupling time and elimination of steric bottlenecks for bulky payloads. |
| Conditions | Solid-phase peptide synthesis and fluorophore conjugation |
Using PEG6 ensures high-yield, reproducible conjugations in manufacturing workflows, reducing the presence of unreacted impurities.
Because PEG6 provides an ideal contour length (~2.1 nm) that spans most ligase-target gaps without excessive entropic penalties, Azido-PEG6-amine is the optimal starting linker for PROTAC library generation. Its dual reactivity allows rapid, modular assembly of warheads and E3 ligase ligands via orthogonal amide coupling and click chemistry.
For ADCs utilizing highly potent but insoluble tubulin inhibitors or DNA damaging agents, substituting an alkyl linker with Azido-PEG6-amine dramatically increases aqueous solubility (up to 10-fold) and prevents serum aggregation. This is critical for achieving clinical-grade intravenous formulations without relying on heavy excipient loads .
In materials science, Azido-PEG6-amine is used to passivate surfaces and provide accessible click-chemistry handles. The PEG6 chain is long enough to overcome the steric hindrance of the solid support, ensuring that conjugated targeting aptamers or fluorophores remain biologically active and accessible to their targets [1].
Irritant